fludrocortisone
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Overview
Description
The compound fludrocortisone is a synthetic steroidal compound It is characterized by its complex structure, which includes multiple hydroxyl groups, a fluorine atom, and a hydroxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludrocortisone typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 11th and 17th positions using oxidizing agents like osmium tetroxide (OsO4) followed by reduction.
Hydroxyacetylation: Addition of the hydroxyacetyl group at the 17th position using acetylating agents such as acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Formation of 11-hydroxy and 17-hydroxy derivatives.
Substitution: Formation of 9-iodo or 9-chloro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex steroidal molecules. It serves as a model compound for studying fluorine-containing steroids.
Biology
In biological research, it is used to study the effects of fluorine substitution on steroidal activity. It helps in understanding the role of fluorine in enhancing the biological activity of steroids.
Medicine
Medically, this compound is investigated for its potential anti-inflammatory and immunosuppressive properties. It is also studied for its potential use in treating certain hormonal disorders.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of fludrocortisone involves its interaction with steroid receptors in the body. The fluorine atom enhances its binding affinity to the receptor, leading to increased potency. The hydroxyl groups facilitate hydrogen bonding with the receptor, stabilizing the compound-receptor complex. This interaction modulates the expression of genes involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.
Prednisolone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive effects.
Fluocinolone acetonide: A fluorinated steroid used in dermatology.
Uniqueness
The uniqueness of fludrocortisone lies in its specific fluorine substitution and hydroxyacetyl group, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other steroids .
Properties
IUPAC Name |
(8S,10S,11S,13S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14?,15-,16-,18-,19-,20?,21?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXVEMMRQDVLJB-IZSDHITBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2([C@H](C[C@]4(C3CCC4(C(=O)CO)O)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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